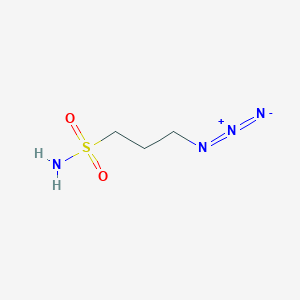






|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5](N)=O)=[N+:2]=[N-:3].ClCC[CH2:11][S:12]([NH2:15])(=[O:14])=[O:13]>>[N:1]([CH2:4][CH2:5][CH2:11][S:12]([NH2:15])(=[O:14])=[O:13])=[N+:2]=[N-:3]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)N
|
|
Name
|
|
|
Quantity
|
19 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCS(=O)(=O)N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by continuous gradient flash chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CCCS(=O)(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |